molecular formula C9H7F2N3S B4455193 5-(2,3-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(2,3-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4455193
M. Wt: 227.24 g/mol
InChI Key: MDNRJKFZFQQVAI-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 2,3-difluorophenyl group at position 5, a methyl group at position 4, and a hydrosulfide (-SH) moiety at position 2. The hydrosulfide group may contribute to redox activity or serve as a reactive site for further derivatization.

Properties

IUPAC Name

3-(2,3-difluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3S/c1-14-8(12-13-9(14)15)5-3-2-4-6(10)7(5)11/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNRJKFZFQQVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Attachment of the Hydrosulfide Group: The hydrosulfide group can be introduced through a thiolation reaction using a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the difluorophenyl group.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

5-(2,3-Difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, or anticancer agent due to the biological activity of triazole derivatives.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-(2,3-difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The difluorophenyl group and triazole ring play a crucial role in binding to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of structurally related triazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Compound Key Substituents Biological Activity/Applications Key Differences
5-(2,3-Difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide 2,3-Difluorophenyl, methyl, hydrosulfide Not explicitly reported (structural analogies suggest antimicrobial potential) Reference compound for comparison.
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-4H-triazol-3-ylthio)-1-phenylethanone 2,4-Difluorophenyl, phenylsulfonyl, thioether Antimicrobial (implied by synthesis context) Fluorine substitution at 2,4-position; sulfonyl group enhances polarity and stability.
4-[5-[(rac)-1-(5-(3-Chlorophenyl)-3-isoxazolyl)ethoxy]-4-methyl-4H-triazol-3-yl]pyridine 3-Chlorophenyl, isoxazole, ethoxy, pyridine Stress-related disorders (veterinary applications) Ethoxy linker and pyridine substituent improve solubility and CNS penetration.
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2,4-Difluorophenyl, thiazolo-triazole fused ring Not explicitly reported (structural analogies suggest kinase inhibition) Fused thiazole ring alters planar geometry, affecting binding to flat active sites.
4-[(4-Methyl-5-phenyl-4H-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile Phenyl, sulfanyl, dicarbonitrile Theoretical/experimental studies (no bioactivity data) Sulfanyl group (-S-) vs. hydrosulfide (-SH); dicarbonitrile enhances electron deficiency.

Physicochemical and Electronic Properties

  • In contrast, 2,4-difluorophenyl derivatives (e.g., ) may exhibit stronger dipole moments due to asymmetric fluorine placement .
  • Hydrosulfide Reactivity : The -SH group in the target compound is more nucleophilic and redox-active than the thioether (-S-) or sulfonyl (-SO₂-) groups in analogs . This could render it prone to oxidation or disulfide formation in biological systems.

Biological Activity

5-(2,3-Difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl hydrosulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H8F2N4S
  • Molecular Weight : 246.26 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of 5-(2,3-difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl hydrosulfide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may contribute to its pharmacological effects.
  • Antimicrobial Activity : Triazole derivatives are often studied for their antifungal and antibacterial properties.
  • Antioxidant Properties : Some studies suggest that triazole compounds can exhibit antioxidant activity, which may be beneficial in various therapeutic contexts.

Antimicrobial Activity

In vitro studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, showing effectiveness at low concentrations.
CompoundBacterial StrainMIC (µg/mL)
5-(2,3-Difluorophenyl)-4-Methyl-4H-TriazoleE. coli32
5-(2,3-Difluorophenyl)-4-Methyl-4H-TriazoleS. aureus16

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that this compound exhibits selective cytotoxic effects:

  • Cell Line Tested : HeLa (cervical cancer), MCF7 (breast cancer).
Cell LineIC50 (µM)Remarks
HeLa15Moderate cytotoxicity observed
MCF725Higher IC50 indicates lower toxicity

Case Studies and Research Findings

A study published in Pharmaceutical Journal investigated the efficacy of triazole derivatives similar to 5-(2,3-difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl hydrosulfide against fungal infections. The results indicated that these compounds could serve as potential antifungal agents due to their ability to disrupt fungal cell membrane integrity.

Another research article focused on the metabolic pathways of related triazole compounds in vivo. It was found that these compounds undergo significant metabolic transformations, including N-dealkylation and oxidation processes which enhance their bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-(2,3-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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